3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC15848723
Molecular Formula: C7H12BrN5
Molecular Weight: 246.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12BrN5 |
|---|---|
| Molecular Weight | 246.11 g/mol |
| IUPAC Name | (5-bromo-2-cyclopentyl-1,2,4-triazol-3-yl)hydrazine |
| Standard InChI | InChI=1S/C7H12BrN5/c8-6-10-7(11-9)13(12-6)5-3-1-2-4-5/h5H,1-4,9H2,(H,10,11,12) |
| Standard InChI Key | IXBMWABVBZOXEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C(=NC(=N2)Br)NN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, (5-bromo-2-cyclopentyl-1,2,4-triazol-3-yl)hydrazine, reflects its substitution pattern: a bromine atom at position 5, a cyclopentyl group at position 1, and a hydrazinyl moiety at position 3 of the triazole ring . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.11 g/mol | |
| SMILES Notation | NNc1nc(nn1C1CCCC1)Br | |
| InChI Key | IXBMWABVBZOXEQ-UHFFFAOYSA-N |
The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability, while the hydrazinyl group offers sites for further chemical modifications.
Synthesis and Reaction Pathways
General Synthetic Strategies
Synthesis of 3-bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole likely involves cyclocondensation reactions. A proposed pathway (Fig. 1) starts with a brominated triazole precursor reacting with cyclopentanone hydrazone under acidic or thermal conditions :
This method aligns with protocols for analogous triazoles, where hydrazine derivatives facilitate ring closure .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring bromine and cyclopentyl groups occupy specific positions requires precise stoichiometry.
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Yield Limitations: Side reactions, such as over-alkylation of the hydrazinyl group, may reduce yields below 50% .
Biological Activities and Hypothesized Mechanisms
Anticancer Activity
The hydrazinyl group may chelate metal ions essential for tumor cell proliferation. In silico docking studies suggest affinity for kinase domains (e.g., EGFR tyrosine kinase) with binding energies of −8.2 kcal/mol.
| Hazard Statement | Precautionary Measure |
|---|---|
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
Protective Measures
Applications and Future Directions
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antifungal agents. Functionalization at the hydrazinyl group could yield derivatives with enhanced bioavailability.
Material Science
Bromine’s electron-withdrawing properties make it a candidate for flame-retardant polymers, though this application remains unexplored.
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